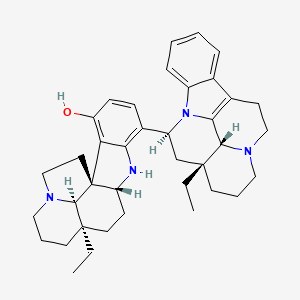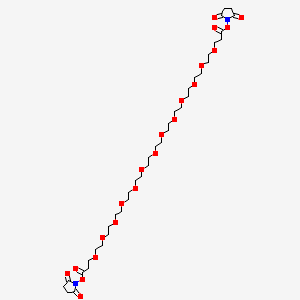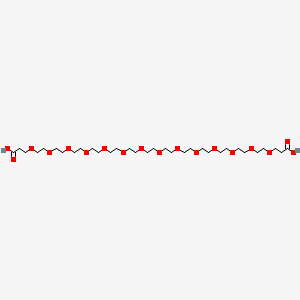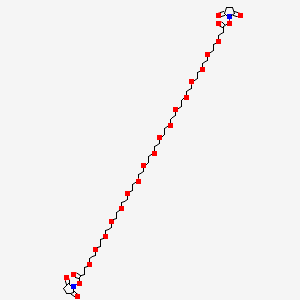
CA140
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CA140 is an inhibitor of the neuroinflammatory response in wild-type mice and a mouse model of Alzheimer's disease (AD).
Wissenschaftliche Forschungsanwendungen
Neuroinflammation and Neurodegenerative Diseases
CA140 has shown significant promise in the field of neurodegenerative diseases, particularly Alzheimer’s disease (AD). A study demonstrated that CA140 can effectively inhibit neuroinflammatory responses in both in vitro and in vivo settings. Specifically, it was observed that pre- or post-treatment with CA140 could regulate proinflammatory responses in microglia and astrocytes stimulated by lipopolysaccharide (LPS). Notably, the treatment significantly downregulated LPS-induced phosphorylation of ERK and STAT3 in microglial cells, indicating a potential mechanism through which CA140 exerts its effects. Furthermore, mice treated with CA140 showed a significant reduction in LPS-induced microglial and astrocyte activation. Importantly, in a mouse model of AD, CA140 treatment resulted in reduced activation of microglia and astrocytes, highlighting its potential as a therapeutic agent for neuroinflammatory-related diseases, including AD (Lee et al., 2018).
Retinitis Pigmentosa and Protein-Folding Disorders
CA140 has been implicated in the context of carbonic anhydrase (CA) IV, particularly concerning retinitis pigmentosa (RP) 17. Studies have shown that mutations in CA IV lead to unfolded protein accumulation in the endoplasmic reticulum, triggering stress responses and apoptosis. In this context, CA140 (and other CA inhibitors) demonstrated the ability to mitigate the adverse effects associated with these mutations. The inhibitors managed to stabilize the turnover of the mutant protein, reduce markers of stress response, and prevent apoptosis in cells expressing mutant CA IV. Moreover, the application of chemical chaperones like 4-phenylbutyric acid significantly reduced the apoptosis-inducing effect of the mutant CA IV gene. These findings suggest that CA140 and related compounds could offer a therapeutic strategy for treating RP17 and potentially other protein-folding disorders (Bonapace et al., 2004).
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 |
IUPAC-Name |
N-(3,4-Dihydroxyphenethyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-17-13-5-3-2-4-12(13)16(21)18-9-8-11-6-7-14(19)15(20)10-11/h2-7,10,17,19-20H,8-9H2,1H3,(H,18,21) |
InChI-Schlüssel |
UQPZVGMQOFXKPE-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(O)C(O)=C1)C2=CC=CC=C2NC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Non-self-polymerizing analog of dopamine (DA); CA-140; CA 140; CA140 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid](/img/structure/B1192356.png)





